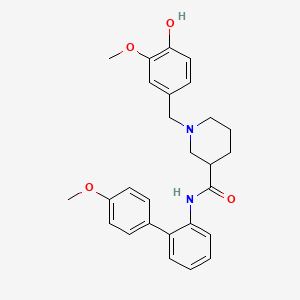![molecular formula C16H11N5O2S B5963467 2-IMINO-5-[(E)-1-PHENYLMETHYLIDENE]-3-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1,3-THIAZOLAN-4-ONE](/img/structure/B5963467.png)
2-IMINO-5-[(E)-1-PHENYLMETHYLIDENE]-3-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1,3-THIAZOLAN-4-ONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-IMINO-5-[(E)-1-PHENYLMETHYLIDENE]-3-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1,3-THIAZOLAN-4-ONE is a complex heterocyclic compound that features a unique combination of functional groups, including an imino group, a phenylmethylidene moiety, a pyrrole ring, an oxadiazole ring, and a thiazolone core
準備方法
The synthesis of 2-IMINO-5-[(E)-1-PHENYLMETHYLIDENE]-3-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1,3-THIAZOLAN-4-ONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazolone Core: The thiazolone core can be synthesized by the reaction of a thioamide with an α-haloketone under basic conditions.
Introduction of the Oxadiazole Ring: The oxadiazole ring is introduced by cyclization of a hydrazide with a carboxylic acid derivative in the presence of a dehydrating agent.
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Condensation with Benzaldehyde: The final step involves the condensation of the intermediate with benzaldehyde to form the phenylmethylidene moiety.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
化学反応の分析
2-IMINO-5-[(E)-1-PHENYLMETHYLIDENE]-3-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1,3-THIAZOLAN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imino group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylmethylidene moiety, using reagents such as alkyl halides or acyl chlorides.
Cyclization: Intramolecular cyclization reactions can be induced under acidic or basic conditions to form various cyclic derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-IMINO-5-[(E)-1-PHENYLMETHYLIDENE]-3-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1,3-THIAZOLAN-4-ONE has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with various biological targets.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties, such as organic semiconductors and light-emitting diodes.
Organic Synthesis: The compound serves as a versatile building block for the synthesis of more complex molecules, including natural product analogs and pharmaceutical intermediates.
Biological Studies: It is used in studies to understand the mechanisms of enzyme inhibition and receptor binding, contributing to the development of new therapeutic agents.
作用機序
The mechanism of action of 2-IMINO-5-[(E)-1-PHENYLMETHYLIDENE]-3-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of normal cellular processes. Additionally, it can interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses.
類似化合物との比較
2-IMINO-5-[(E)-1-PHENYLMETHYLIDENE]-3-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1,3-THIAZOLAN-4-ONE can be compared with other similar compounds, such as:
Thiazolidinones: These compounds share the thiazolone core and exhibit similar biological activities, but differ in the substituents attached to the core.
Oxadiazoles: Compounds containing the oxadiazole ring are known for their antimicrobial and anticancer properties, similar to the target compound.
Pyrroles: Pyrrole-containing compounds are widely studied for their pharmacological activities, including anti-inflammatory and anticancer effects.
The uniqueness of this compound lies in its combination of multiple functional groups, which contribute to its diverse range of applications and biological activities.
特性
IUPAC Name |
(5E)-5-benzylidene-2-imino-3-(4-pyrrol-1-yl-1,2,5-oxadiazol-3-yl)-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5O2S/c17-16-21(14-13(18-23-19-14)20-8-4-5-9-20)15(22)12(24-16)10-11-6-2-1-3-7-11/h1-10,17H/b12-10+,17-16? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWPAXRRDPHIGT-NPYZNLJBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=N)S2)C3=NON=C3N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=N)S2)C3=NON=C3N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-{5-bromo-2-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5963385.png)
![N-(4-fluorobenzyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5963387.png)
![methyl 2-[({2-[(5-ethyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B5963396.png)
![3-{1-[(8-fluoro-2-quinolinyl)methyl]-4-piperidinyl}-N-(3-methoxyphenyl)propanamide](/img/structure/B5963397.png)

![2-(4-fluorophenyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B5963415.png)
![N-methyl-5-[(2-methylbenzimidazol-1-yl)methyl]-N-(1,2-oxazol-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5963416.png)
![3-(4-chlorophenyl)-7-ethyl-2-(methoxymethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5963422.png)
![1-sec-butyl-2-mercapto-7-(4-methoxyphenyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5963436.png)
![2,6-DIAMINO-5-[2-AMINO-6-(4-FLUOROPHENYL)-4-OXO-3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE](/img/structure/B5963442.png)
![N-ethyl-2-[(2-fluorophenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B5963447.png)
![N-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-1-(3-methoxyphenyl)-N-methylethanamine](/img/structure/B5963475.png)
![methyl 3-butyryl-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6,6-dimethyl-2-oxo-3-cyclohexene-1-carboxylate](/img/structure/B5963484.png)
![1'-[(3,4,5-Trimethoxyphenyl)methyl]spiro[indene-1,4'-piperidine]](/img/structure/B5963490.png)
